6-Bromo-8-methoxyquinolin-3-ol
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Overview
Description
6-Bromo-8-methoxyquinolin-3-ol is a quinoline derivative with a bromine atom at the 6th position, a methoxy group at the 8th position, and a hydroxyl group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxyquinolin-3-ol typically involves the bromination of 8-methoxyquinoline followed by hydroxylation. One common method involves the use of bromine in chloroform to introduce the bromine atom at the 6th position. The hydroxyl group can be introduced using various hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and hydroxylation reactions. These methods are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxyquinolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form de-brominated products.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methoxyquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxyquinolin-3-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA, and induce oxidative stress by generating reactive oxygen species. These interactions lead to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-methoxyquinoline: Lacks the hydroxyl group at the 3rd position.
8-Methoxyquinoline: Lacks both the bromine atom and the hydroxyl group.
6-Bromoquinoline: Lacks the methoxy and hydroxyl groups.
Uniqueness
6-Bromo-8-methoxyquinolin-3-ol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl), which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-8-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-4-7(11)2-6-3-8(13)5-12-10(6)9/h2-5,13H,1H3 |
InChI Key |
FFQKEGQGIOUTOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C=N2)O |
Origin of Product |
United States |
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